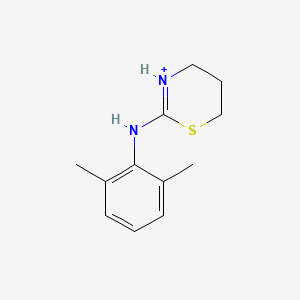

Xylazine(1+)

Description

Properties

Molecular Formula |

C12H17N2S+ |

|---|---|

Molecular Weight |

221.34 g/mol |

IUPAC Name |

N-(2,6-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-3-ium-2-amine |

InChI |

InChI=1S/C12H16N2S/c1-9-5-3-6-10(2)11(9)14-12-13-7-4-8-15-12/h3,5-6H,4,7-8H2,1-2H3,(H,13,14)/p+1 |

InChI Key |

BPICBUSOMSTKRF-UHFFFAOYSA-O |

SMILES |

CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2=[NH+]CCCS2 |

Origin of Product |

United States |

Preparation Methods

Step 1: Acetylation of 2,6-Dimethylaniline

Initial acetylation protects the aromatic amine while establishing the N-(2,6-dimethylphenyl)acetamide precursor:

2,6-dimethylaniline + acetic anhydride → N-(2,6-dimethylphenyl)acetamide

Reaction conditions typically involve:

Step 2: Isothiocyanate Formation

The critical thiolation step converts the acetamide to 2,6-dimethylphenylisothiocyanate through base-mediated CS₂ insertion:

N-(2,6-dimethylphenyl)acetamide + CS₂ + NaH → 2,6-dimethylphenylisothiocyanate

Solvent systems profoundly impact reaction kinetics and yield:

| Solvent Combination | Reaction Time | Yield (%) | Solvent Recovery |

|---|---|---|---|

| THF | 90 min | 80-85 | 95% via distillation |

| DMAc/toluene (1:1) | 20 min | 82-85 | 40% recovery |

| DMAc/benzene (1:1) | 30 min | 76-80 | Limited recovery |

Sodium hydride (1.2-1.5 eq) generates the reactive amide anion, with excess base leading to side product formation. The THF system demonstrates superior environmental profile through near-complete solvent recovery.

Step 3: Cyclization to Xylazine(1+)

Ring closure with 3-amino-1-propanol under acidic conditions completes the synthesis:

2,6-dimethylphenylisothiocyanate + 3-amino-1-propanol → Xylazine(1+)

Key process parameters:

- Solvent: Ether/HCl biphasic system

- Reflux duration: 30-60 minutes

- Yield: 80-93% after recrystallization

- Purity: >99% by GC (ethanol-water recrystallization)

Alternative Ethyl Chloroformate Route

USP 5,043,442 discloses an innovative pathway avoiding pyrophoric sodium hydride, enhancing operational safety. This method utilizes sequential carbamate transformations:

Reaction Sequence

Comparative Advantages

- Eliminates hazardous NaH handling

- Utilizes cost-effective ClCO₂Et ($0.15/g vs NaH at $2.50/g)

- Achieves 85% overall yield vs 78% in traditional route

Solvent Engineering in Xylazine Synthesis

Modern solvent selection strategies balance reaction efficiency with environmental impact:

Green Chemistry Considerations

Solvent Effects on Crystal Morphology

SSNMR studies reveal solvent-mediated polymorphism:

- Form I : Obtained from ethanol-water (needle crystals)

- Form II : THF-derived plates (enhanced dissolution)

- Hydrate Forms : Water activity >0.7 during crystallization induces monohydrate

Mechanochemical Synthesis Advancements

Ball milling techniques enable solvent-free cocrystal production:

Xylazine(1+) + coformer → Cocrystal (1:1 stoichiometry)

Documented Cocrystal Partners :

- Nicotinamide (hydrogen bond acceptor)

- Succinic acid (carboxylic acid dimer)

- Theophylline (π-π stacking interactions)

Milling Parameters :

Yield Optimization Strategies

Statistical analysis of patent data reveals critical factors:

Analytical Characterization Protocols

Modern quality control employs multimodal techniques:

Solid-State NMR

Thermal Analysis

X-ray Diffraction

- PXRD d-spacings (key diagnostic peaks):

- Form I: 5.84 Å (100% intensity)

- Hydrate: 6.02 Å with broad 4.21 Å peak

Q & A

Q. What methodological approaches are recommended for detecting xylazine in overdose mortality studies, and how do jurisdictional testing inconsistencies impact data interpretation?

To detect xylazine in overdose cases, toxicological testing protocols should include liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) due to its structural similarity to other sedatives . However, jurisdictional inconsistencies in testing (e.g., variable inclusion of xylazine in standard panels) lead to underestimation of prevalence. For example, in the U.S., four states were excluded from a 2019–2022 analysis due to incomplete xylazine testing, skewing regional mortality trends . Researchers must standardize toxicology protocols and triangulate data with drug seizure reports and nonfatal overdose records to mitigate bias .

Q. How does xylazine interact with opioids like fentanyl in polydrug overdose scenarios, and what are the implications for treatment protocols?

Xylazine potentiates respiratory depression and sedation when combined with opioids, complicating overdose management. While naloxone reverses opioid effects, it does not counteract xylazine-induced CNS depression. In case studies, 8/8 patients co-exposed to xylazine and opioids recovered after naloxone administration, but recovery was attributed to opioid reversal rather than xylazine antagonism . Researchers should design in vitro and animal models to isolate xylazine’s effects, using α-2 adrenergic antagonists (e.g., yohimbine) as experimental controls .

Q. What epidemiological trends characterize xylazine’s emergence in illicit drug supplies, and how can surveillance systems be optimized?

Xylazine detection in fentanyl-involved deaths increased by 276% between 2019–2022, with the Northeast U.S. showing the highest prevalence (up to 27.7% of cases) . Surveillance gaps persist due to limited routine testing and geographic disparities in data collection. To address this, the FAAX Plan (2023) mandates expanded toxicology testing and integration of forensic, medical examiner, and harm reduction program data . Researchers should leverage multi-source datasets (e.g., NFLIS, FAERS) to model xylazine’s spread and correlate it with local drug seizure patterns .

Advanced Research Questions

Q. How can preclinical models elucidate the neuropharmacological mechanisms of xylazine’s interaction with fentanyl?

Rodent self-administration (SA) paradigms reveal that xylazine reduces fentanyl consumption and withdrawal severity, suggesting modulatory effects on opioid reward pathways . Future studies should employ optogenetics or calcium imaging in brain regions rich in α-2 adrenergic and µ-opioid receptors (e.g., locus coeruleus, nucleus accumbens) to map neural circuitry. Dose-response studies comparing xylazine with other α-2 agonists (e.g., clonidine) are critical to isolate receptor-specific effects .

Q. What experimental designs are needed to address clinical management challenges in xylazine-fentanyl co-exposures?

Randomized controlled trials (RCTs) comparing naloxone alone versus naloxone combined with α-2 antagonists (e.g., atipamezole) are urgently needed. Observational studies should track outcomes such as time to arousal, respiratory recovery, and post-overdose complications (e.g., skin ulcers) . Additionally, in vitro models using human induced pluripotent stem cell (iPSC)-derived neurons could quantify xylazine’s impact on opioid receptor signaling .

Q. What harm reduction strategies are most effective in mitigating xylazine-related harms, and how can their efficacy be rigorously evaluated?

Xylazine test strips show high sensitivity in drug product testing, but uptake varies by region . Cluster-randomized trials embedding test strip distribution within syringe service programs (SSPs) can measure outcomes like overdose rates and skin infection prevalence. Ethnographic data from SSPs indicate that harm reduction education prompts behavior changes (e.g., transitioning from injection to smoking) to avoid xylazine-associated wounds .

Q. How does xylazine’s adrenergic receptor activity influence its metabolic and cardiovascular effects in humans?

Xylazine’s α-2 agonism reduces insulin secretion, causing hyperglycemia, and induces bradycardia and hypotension . Researchers should conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models, measuring glucose levels and hemodynamic parameters under controlled xylazine dosing. Human studies using continuous glucose monitors and wearable cardiac monitors in high-risk populations could clarify clinical risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.